1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H18ClN5 and its molecular weight is 363.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesized tetraheterocyclic systems involving pyridopyrazolopyrimidine derivatives were studied for their potential applications, with a focus on structural properties as established by NMR and mass spectra (El-Essawy, 2010).
Biological Activities
- Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated their significant anticancer activity, especially against human breast adenocarcinoma cell lines, highlighting their potential in medicinal chemistry (Abdellatif et al., 2014).
- Novel pyrazolopyrimidines were synthesized and evaluated for their anti-inflammatory and cytotoxic properties, indicating potential therapeutic applications (Rahmouni et al., 2016).
Chemical Properties and Reactions
- Nucleophilic substitution reactions were employed to synthesize functionally 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, providing insights into their chemical behaviors and potential applications in pharmacology (Ogurtsov & Rakitin, 2021).
Exploration in Heterocyclic Chemistry
- Studies on pyrazolo[3,4-d]pyrimidines focused on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, contributing to advancements in heterocyclic chemistry and potential pharmaceutical applications (Miyashita et al., 1990).
Molecular Structure and Computational Analysis
- Theoretical explorations of the molecular structure and IR frequencies of related pyrazolo[3,4-d]pyrimidine compounds provided insights into their electronic structure and vibrational properties, which are crucial for understanding their reactivity and interactions (Shukla et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its function . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is stopped .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of RNA and DNA . By inhibiting CDK2, it disrupts the normal cell cycle, leading to the death of cancer cells .
Pharmacokinetics
The compound’s cytotoxic activities against various cancer cell lines suggest that it may have good bioavailability .
Result of Action
The compound’s action results in the death of cancer cells . By inhibiting CDK2 and disrupting the synthesis of RNA and DNA, the compound causes the cancer cells to die .
Future Directions
Pyrimidine derivatives, including this compound, have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on further exploring the therapeutic potential of these compounds, their mechanism of action, and their safety profiles .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The interaction between this compound and CDK2 is believed to be due to hydrogen bonding with the amino acid Leu83 in the active site of the enzyme .
Cellular Effects
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown significant inhibitory effects on the growth of various cell lines . It has been found to exhibit superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This compound has also been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CDK2, leading to the inhibition of this enzyme . This interaction is believed to occur through hydrogen bonding with Leu83 in the active site of CDK2 . The inhibition of CDK2 can lead to alterations in cell cycle progression and the induction of apoptosis .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-25(16-7-5-4-6-8-16)19-17-12-24-26(20(17)23-13-22-19)18-10-9-15(21)11-14(18)2/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKAZLYQBTLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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